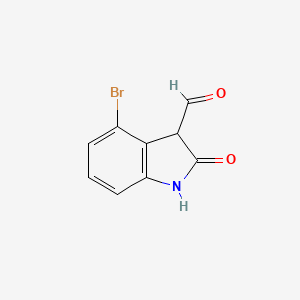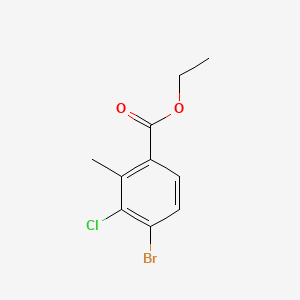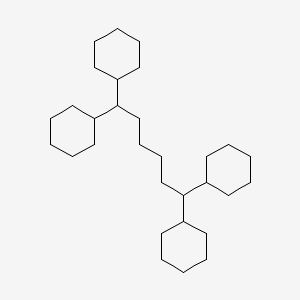
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an ethyl ester group at the 3rd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method starts with the bromination of 1-methylindole using bromine in the presence of a suitable solvent like acetic acid. The brominated product is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 1-methyl-1H-indole-3-carboxylate.
Hydrolysis: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary based on the specific application and target. In antiviral research, it may inhibit viral replication by interfering with viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
6-Bromo-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
6-Bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C12H12BrNO2 |
|---|---|
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
ethyl 6-bromo-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-7-14(2)11-6-8(13)4-5-9(10)11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
DMAVHEVGSIWJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C1C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)

![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)

![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)





